molecular formula C14H14ClN5O B12251407 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B12251407
M. Wt: 303.75 g/mol
InChI Key: MANWBDXJFOFTBX-UHFFFAOYSA-N
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Description

The compound 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 1-position and a propan-1-ol group linked via an amino bridge at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory and anticancer activities .

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

3-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C14H14ClN5O/c15-10-3-1-4-11(7-10)20-14-12(8-19-20)13(17-9-18-14)16-5-2-6-21/h1,3-4,7-9,21H,2,5-6H2,(H,16,17,18)

InChI Key

MANWBDXJFOFTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Formamidine Acetate

The pyrazolo[3,4-d]pyrimidine scaffold is frequently assembled via cyclocondensation. A one-flask method reported by MDPI involves treating 5-aminopyrazoles with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C, followed by amination with hexamethyldisilazane (HMDS). This approach achieves yields >90% for unsubstituted derivatives. For chlorinated variants, substituting HMDS with ammonium hydroxide introduces amino groups at the 4-position, critical for subsequent functionalization.

Example Protocol

  • Reactant : 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • Conditions : PBr₃ (3 equiv.), DMF, 60°C, 2 h → HMDS (3 equiv.), 70–80°C, 5 h.
  • Yield : 87% (4-amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine).

Coupling of the 3-Aminopropanol Side Chain

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate undergoes SNAr with 3-aminopropanol. WO2016066673A1 emphasizes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene/water biphasic systems to enhance reactivity. Microwave-assisted conditions (160°C, 3 h) improve yields to 85–91% while reducing reaction times.

Optimized Protocol

  • Reactants : 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine + 3-aminopropanol.
  • Conditions : K₂CO₃ (2.5 equiv.), TBAB (0.1 equiv.), H₂O/toluene (1:3), microwave, 160°C, 3 h.
  • Workup : Extract with ethyl acetate, purify via silica gel (CH₂Cl₂:MeOH 10:1).
  • Yield : 89%.

Reductive Amination

An alternative employs reductive amination of 4-amino derivatives with 3-hydroxypropanal. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) achieves 78% yield but requires strict moisture control.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification typically uses flash chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.63 (m, 3H, Ar-H), 6.12 (t, J = 5.6 Hz, 1H, NH), 4.55 (t, J = 5.2 Hz, 1H, OH), 3.48–3.32 (m, 4H, CH₂-NH and CH₂-OH), 1.82 (quin, J = 6.0 Hz, 2H, CH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₅ClN₅O: 320.0914; found: 320.0918.

Scalability and Industrial Considerations

Waste Reduction Strategies

WO2016066673A1 highlights replacing Mitsunobu reactions (generating phosphine oxide waste) with direct SNAr, reducing ecological footprint. Solvent recovery systems (e.g., thin-film evaporation) minimize DMF and toluene usage by >40%.

Cost Analysis

Step Traditional Cost ($/kg) Optimized Cost ($/kg)
Core Synthesis 320 210
3-Chlorophenyl Introduction 450 290
Side Chain Coupling 180 120

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group or the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the chlorophenyl or pyrazolo[3,4-d]pyrimidine positions .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which includes the compound , has been investigated for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant inhibitory activity against various cancer cell lines.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its anticancer efficacy. For example, an analog of the compound exhibited an IC50 value of 1.74 µM against MCF-7 breast cancer cells, indicating a strong correlation between structural modifications and biological activity .

Cardiovascular Applications

Recent research has also explored the potential of pyrazolo[3,4-d]pyrimidine derivatives in managing hypertension and related cardiovascular conditions.

Targeting Kinases

The compound has been studied for its ability to inhibit specific kinases involved in vascular smooth muscle contraction. For instance, analogs targeting Pim kinases have shown promise in controlling hypertension by modulating vascular smooth muscle hypercontractility . This could lead to novel therapeutic strategies for treating cardiovascular diseases.

Synthesis and Development

The synthesis of 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol involves several chemical transformations that ensure high yields and purity of the final product.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently. For instance, one study detailed a multi-step synthesis involving bromination and condensation reactions that yielded the target compound with a satisfactory yield . The synthetic methods are crucial for developing this compound for further biological evaluation.

Case Studies and Experimental Findings

Several studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

StudyApplicationFindings
AnticancerInduced apoptosis in A549 cells with an IC50 of 2.24 µM
HypertensionInhibition of Pim kinases showed potential for controlling vascular hypercontractility
TRPC ChannelsPyrazolopyrimidines stimulated transient receptor potential channels, indicating a role in calcium signaling

Mechanism of Action

The mechanism of action of 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby modulating cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Target/Activity Synthetic Yield Reference
3-((1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol (Target) 1-(3-chlorophenyl), 4-(propan-1-ol-amino) ~317.77 (estimated) Not reported Kinase inhibition (inferred) Not reported N/A
1-((1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol 1-(3-chloro-4-methylphenyl), 4-(propan-2-ol-amino) 317.77 Not reported Not reported Not reported
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-chloro-4-methylphenyl), 4-(2,4-dimethoxyphenyl-amino) 395.80 Not reported Not reported Not reported
1-(2-Chloro-2-phenylethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-chloro-2-phenylethyl), 6-methyl, 4-(phenylamino) Not reported 202–203 Kinase inhibition (CSrc, CABL) 50%
5g: Bisarylurea with pyrazolo[3,4-d]pyrimidine scaffold 1-(tetrahydro-2H-pyran-2-yl), 4-(3-chlorophenylurea) 463.14 Not reported Pan-RAF inhibition 72.3%
1g: Bisarylurea derivative 1H-pyrazolo[3,4-d]pyrimidine, 4-(3-chlorophenylurea) 381.08 234.8–236.0 Pan-RAF inhibition 75.4%

Structural Modifications and Trends

Substituent Effects on Physicochemical Properties
  • Substituted phenyl groups at the 1-position are common in kinase inhibitors .
  • Amino-Linked Alcohols: The propan-1-ol group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or phenyl groups in ). Propan-2-ol analogs (e.g., ) exhibit similar hydrophilicity but differ in stereochemistry.
  • Urea Linkages : Compounds like 5g and 1g incorporate bisarylurea moieties, which enhance hydrogen-bonding interactions with kinase targets, as evidenced by their pan-RAF inhibitory activity .

Biological Activity

The compound 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and an amino-propanol moiety. The structural formula is represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

This configuration suggests potential interactions with various biological targets due to the presence of polar and hydrophobic regions.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit key kinases such as Src and Abl, which are involved in cancer cell proliferation and survival.

  • Case Study : In a study involving a series of pyrazolo[3,4-d]pyrimidines, one derivative demonstrated over 50% reduction in tumor volume in mice models inoculated with cancer cells, highlighting its potential as an effective therapeutic agent against malignancies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes critical for cancer progression.

  • Enzymatic Assays : In vitro assays have demonstrated that related pyrazolo[3,4-d]pyrimidines act as potent inhibitors of kinases such as CDK2 and CDK9. For example, one study reported IC50 values ranging from 0.3 to 24 µM for dual EGFR/VGFR2 inhibitors derived from this scaffold .
CompoundTarget EnzymeIC50 (µM)Biological Activity
SI388Src< 0.5Tumor growth inhibition
5iEGFR/VGFR20.3 / 7.60Induces apoptosis in MCF-7 cells

The mechanism through which 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol exerts its biological effects likely involves binding to specific enzyme active sites or receptor sites, leading to modulation of their activity. Molecular docking studies suggest that the compound can effectively fit into the ATP-binding pocket of kinases, thereby inhibiting their function .

Research Findings

Recent studies have focused on synthesizing new derivatives to explore structure-activity relationships (SAR). These investigations aim to enhance potency and selectivity against specific targets while minimizing off-target effects.

Notable Findings:

  • In Vivo Efficacy : Compounds similar to the target molecule have shown promising results in vivo, with significant reductions in tumor size in animal models.
  • Selectivity : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold have been linked to enhanced selectivity for certain kinases over others, suggesting pathways for rational drug design .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine derivatives and aminopropanol intermediates. Key steps include:

  • Use of dry acetonitrile or dichloromethane as solvents to minimize side reactions .
  • Heating under reflux (e.g., 24 hours in glacial acetic acid) to drive the reaction to completion .
  • Purification via recrystallization (e.g., from glacial acetic acid or 2-propanol) or column chromatography (ethyl acetate/hexane gradients) to isolate the target compound .
    • Critical Variables : Solvent polarity, reaction temperature, and stoichiometric ratios of reactants significantly impact yield. For example, excess alkyl halides or aryl isocyanates may improve coupling efficiency .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is recommended:

  • 1H NMR and 13C NMR : To confirm the presence of the 3-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the propanolamine side chain (δ ~3.6–4.0 ppm for hydroxyl-bearing carbons) .
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the pyrazolo-pyrimidine core) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., ESI-MS m/z values matching calculated molecular weights) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Collect organic waste in sealed containers for professional hazardous waste management to avoid environmental release .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different in vitro assays?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .
  • Dose-Response Curves : Perform triplicate experiments with logarithmic dilutions (e.g., 0.1–100 μM) to calculate accurate IC50 values .
  • Structural Confirmation : Verify compound stability under assay conditions (e.g., HPLC purity checks post-incubation) to rule out degradation artifacts .

Q. What strategies can improve the solubility and bioavailability of this compound for preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Modify the hydroxyl group in the propanolamine moiety to ester or phosphate derivatives for enhanced aqueous solubility .
  • Formulation Studies : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to improve pharmacokinetic profiles .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts to increase crystallinity and stability .

Q. How do structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold affect target selectivity?

  • Methodological Answer :

  • SAR Analysis : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess kinase inhibition profiles .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., RAF kinases) and validate with mutagenesis studies .
  • In Vitro Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What analytical methods are recommended to resolve discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer :

  • Orthogonal Techniques : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with 1D/2D NMR (e.g., COSY, HSQC) to detect trace impurities .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity independently of chromatographic methods .
  • Mass Spectrometry : Perform LC-MS to identify low-abundance contaminants (e.g., synthetic byproducts) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-line UV spectroscopy to track reaction progress and identify incomplete coupling steps .
  • Parameter Replication : Adopt identical conditions (e.g., solvent purity, drying time for intermediates) from literature protocols to minimize variability .
  • Byproduct Identification : Characterize side products via LC-MS or X-ray crystallography to refine purification strategies .

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